N-Desethyl Bimatoprost

Description

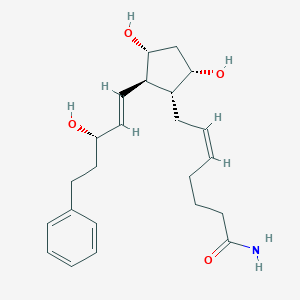

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO4/c24-23(28)11-7-2-1-6-10-19-20(22(27)16-21(19)26)15-14-18(25)13-12-17-8-4-3-5-9-17/h1,3-6,8-9,14-15,18-22,25-27H,2,7,10-13,16H2,(H2,24,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGQWYIPCPFTJC-KDACTHKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701110291 | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155205-89-3 | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155205-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Desethyl Bimatoprost: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethyl Bimatoprost is a key metabolite of Bimatoprost, a widely used prostaglandin (B15479496) analog in the treatment of glaucoma and eyelash hypotrichosis.[1][2][3] Understanding the chemical structure and properties of this metabolite is crucial for a comprehensive grasp of Bimatoprost's pharmacology, metabolism, and potential physiological effects. This technical guide provides a detailed overview of this compound, including its chemical identifiers, physicochemical properties, and its place within the metabolic pathway of its parent compound.

Chemical Structure and Identifiers

This compound is formed from Bimatoprost through an N-deethylation reaction.[2][3][4] This metabolic process removes the ethyl group from the amide moiety of the Bimatoprost molecule. The chemical structure of this compound is characterized by a prostaglandin F2α backbone.

Two IUPAC names have been identified for this compound:

-

(Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide[5]

-

9α,11α,15S-Trihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-amide[6]

While both names describe the same molecule, the former provides a more detailed stereochemical description according to modern nomenclature standards. For clarity and precision in scientific communication, the more descriptive name is preferred.

A comprehensive list of chemical identifiers for this compound is provided in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 155205-89-3 | [5][6] |

| Molecular Formula | C23H33NO4 | [7] |

| Molecular Weight | 387.51 g/mol | [7] |

| Synonyms | Bimatoprost amide, N-Norbimatoprost, 17-Phenyl Trinor Prostaglandin F2α Amide | [5][7] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The information that has been gathered is summarized below. For comparative purposes, the properties of the parent drug, Bimatoprost, are also included. The removal of the ethyl group in this compound is expected to slightly alter these properties, likely leading to increased polarity and potentially affecting its solubility and chromatographic behavior.

| Property | This compound | Bimatoprost | Source(s) |

| Melting Point | Data not available | 63-68 °C | N/A |

| Boiling Point | Data not available | 629.8 °C | N/A |

| Water Solubility | Data not available | Slightly soluble | [8] |

| pKa | Data not available | ~14.3-16.46 | N/A |

Metabolism and Pharmacokinetics

This compound is a product of the in vivo metabolism of Bimatoprost.[2][3][4] The metabolic transformation involves oxidation, N-deethylation, and glucuronidation of the parent compound.[2][3][4] The N-deethylation step directly yields this compound.

The following diagram illustrates the metabolic conversion of Bimatoprost to this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bimatoprost - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. chemignition.com [chemignition.com]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. This compound | 155205-89-3 | Benchchem [benchchem.com]

- 8. Bimatoprost [drugfuture.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Desethyl Bimatoprost

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desethyl Bimatoprost, a primary metabolite and known impurity of the ocular hypotensive agent Bimatoprost, is a prostaglandin (B15479496) F2α analogue of significant interest in pharmaceutical research.[1][2][3][4][5] Its synthesis and characterization are crucial for understanding the metabolic fate of Bimatoprost, for the development of reference standards, and for ensuring the purity and safety of the parent drug. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, including experimental protocols, data analysis, and a discussion of its biological relevance.

Introduction

Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure.[6] It is also used for cosmetic purposes to enhance eyelash growth. The in vivo metabolism of Bimatoprost includes N-deethylation, which leads to the formation of this compound (also known as 17-phenyl-trinor-PGF2α amide).[7] Understanding the synthesis and properties of this metabolite is essential for comprehensive pharmacological and toxicological assessments of Bimatoprost.

This technical guide outlines a plausible synthetic route to this compound based on established prostaglandin synthesis methodologies. Furthermore, it details the analytical techniques for its characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound

The synthesis of this compound can be approached by adapting well-established synthetic strategies for prostaglandin F2α and its analogues, such as the seminal work by E.J. Corey.[8][9] A common strategy involves the construction of the core cyclopentane (B165970) ring with the two side chains, followed by functional group manipulations. A key final step in the synthesis of this compound is the formation of the primary amide from the corresponding carboxylic acid.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves the disconnection of the two side chains from the cyclopentane core, which can be derived from a protected Corey lactone derivative. The upper side chain can be introduced via a Wittig reaction, and the lower side chain via a Horner-Wadsworth-Emmons reaction. The final step would be the amidation of the terminal carboxylic acid.

Proposed Synthetic Workflow

The forward synthesis would commence from a suitable protected Corey lactone diol. The workflow involves the sequential introduction of the α- and ω-side chains, followed by deprotection and amidation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | CAS No- 155205-89-3 | Simson Pharma Limited [simsonpharma.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. veeprho.com [veeprho.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 155205-89-3 | Benchchem [benchchem.com]

- 8. synarchive.com [synarchive.com]

- 9. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desethyl Bimatoprost: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of N-Desethyl Bimatoprost (B1667075), the active metabolite of the ocular hypotensive agent Bimatoprost. This document provides a comprehensive overview of the signaling pathways, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Introduction: From Prodrug to Potent Agonist

Bimatoprost is a synthetic prostamide analog of prostaglandin (B15479496) F2α (PGF2α) used clinically to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2] It is a prodrug that undergoes hydrolysis in ocular tissues to form its biologically active free acid, N-Desethyl Bimatoprost (also known as 17-phenyl-trinor PGF2α).[3][4] This conversion is catalyzed by amidase activity present in corneal tissue.[3] It is this active metabolite, this compound, that exerts the primary pharmacological effects.

Core Mechanism of Action: FP Receptor Agonism

Contrary to initial hypotheses that suggested a novel prostamide receptor, extensive research has demonstrated that this compound acts as a potent and selective agonist at the prostaglandin F (FP) receptor.[4][5][6] The activation of the FP receptor, a G-protein coupled receptor, is the primary mechanism through which this compound lowers intraocular pressure.

The proposed signaling cascade initiated by the binding of this compound to the FP receptor involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[5][6][7] This mobilization of intracellular calcium is a hallmark of FP receptor activation.

The downstream effects of FP receptor activation in the eye are multifaceted, ultimately leading to a reduction in IOP by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[2][8] Studies have shown that prostaglandin analogs can modulate the expression of matrix metalloproteinases (MMPs), which are involved in the remodeling of the extracellular matrix in the trabecular meshwork, thereby reducing outflow resistance.[9]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its parent compound, Bimatoprost, at the human FP receptor from various studies.

Table 1: Binding Affinities (Ki) at the Human FP Receptor

| Compound | Radioligand | Cell/Tissue Source | Ki (nM) | Reference |

| This compound | [3H]-travoprost acid | Cloned human ciliary body FP receptor (in HEK-293 cells) | 59 ± 6 | [6] |

| Bimatoprost | [3H]prostaglandin F2α | Cloned human FP receptors (in HEK-293 cells) | 6310 ± 1650 | [5] |

| Bimatoprost | [3H]-travoprost acid | Cloned human ciliary body FP receptor (in HEK-293 cells) | 9250 ± 846 | [6] |

Table 2: Functional Potencies (EC50) at the Human FP Receptor

| Compound | Assay Type | Cell/Tissue Source | EC50 (nM) | Reference |

| This compound | Intracellular Ca2+ Mobilization | Cloned human ciliary body FP receptor (in HEK-293 cells) | 15 ± 3 | [6] |

| This compound | Phosphoinositide Turnover | Cloned human ciliary body FP receptor | 5.8 ± 2.6 | [10] |

| Bimatoprost | Intracellular Ca2+ Mobilization | Cloned human FP receptors (in HEK-293 cells) | 2940 ± 1663 | [5] |

| Bimatoprost | Intracellular Ca2+ Mobilization | 3T3 mouse fibroblasts (native FP receptors) | 2200 ± 670 | [5] |

| Bimatoprost | Intracellular Ca2+ Mobilization | Cloned human ciliary body FP receptor (in HEK-293 cells) | 3070 ± 1330 | [6] |

| Bimatoprost | Phosphoinositide Turnover | Cloned human ciliary body FP receptor | 694 ± 293 | [10] |

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the FP receptor.

Methodology:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the cloned human ciliary body FP receptor are cultured under standard conditions. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a specific concentration of a radiolabeled FP receptor agonist, such as [3H]-travoprost acid or [3H]prostaglandin F2α.

-

Competition Binding: The incubation is performed in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of this compound in activating the FP receptor.

Methodology:

-

Cell Culture: HEK-293 cells expressing the cloned human ciliary body FP receptor are seeded in 96-well plates.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Compound Addition: Increasing concentrations of this compound are added to the wells.

-

Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader (FLIPR).

-

Data Analysis: The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is calculated from the concentration-response curve.

-

Antagonist Confirmation: The specificity of the response is confirmed by pre-incubating the cells with a selective FP receptor antagonist, such as AL-8810, which should block the calcium mobilization induced by this compound.[5][6]

Visualizations: Signaling Pathways and Workflows

Caption: this compound signaling via the FP receptor.

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Conclusion

The mechanism of action of this compound is well-established as a potent agonist of the prostaglandin FP receptor. Its activity is initiated by the hydrolysis of the parent prodrug, Bimatoprost, in ocular tissues. The subsequent activation of the FP receptor triggers a signaling cascade involving phospholipase C and the mobilization of intracellular calcium, ultimately leading to an increase in aqueous humor outflow and a reduction in intraocular pressure. The quantitative data and experimental protocols provided herein offer a robust foundation for further research and development in the field of ophthalmology.

References

- 1. Bimatoprost - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 3. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desethyl Bimatoprost: A Comprehensive Technical Review of its Discovery and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of N-Desethyl Bimatoprost (B1667075), the pharmacologically active metabolite of the widely used ophthalmic drug, Bimatoprost. We delve into the discovery of this critical compound, its mechanism of action through the prostaglandin (B15479496) F2α (FP) receptor, and its significance in the therapeutic effects attributed to Bimatoprost. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and experimental workflows using the DOT language for Graphviz.

Discovery and Identification

The discovery of N-Desethyl Bimatoprost, also known as Bimatoprost Acid, is intrinsically linked to the development and pharmacological investigation of its parent drug, Bimatoprost. Bimatoprost was first approved by the FDA in 2001 for the treatment of ocular hypertension and glaucoma[1]. Subsequent research into its mechanism of action revealed that Bimatoprost is a prodrug that undergoes enzymatic hydrolysis in ocular tissues to form its active metabolite, this compound[1][2][3][4].

Studies conducted on human and bovine corneal tissue demonstrated the presence of amidase activity that efficiently converts Bimatoprost to its corresponding carboxylic acid, this compound[2][4]. This bioconversion was found to be a critical step for the drug's therapeutic efficacy, as this compound is a significantly more potent agonist at the prostaglandin FP receptor than Bimatoprost itself[5][6][7]. The presence of this compound in the aqueous humor of patients treated with Bimatoprost further solidified its role as the active therapeutic agent[8].

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects primarily through its action as a potent agonist of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR)[5][6][7][9]. The binding of this compound to the FP receptor initiates a cascade of intracellular signaling events, as depicted in the diagram below.

Caption: FP Receptor Signaling Pathway of this compound.

Upon binding to the FP receptor, the associated Gq protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG)[2][3][5][8][10][11][12][13][14][15][16][17][18][19][20]. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol[2][3][5][8][10][11][12][13][14][15][16][17][18][19][20]. The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and other downstream effectors. This signaling cascade ultimately leads to the physiological response of increased uveoscleral and trabecular meshwork outflow of aqueous humor, resulting in a reduction of intraocular pressure (IOP)[18].

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of this compound and its parent compound, Bimatoprost.

Table 1: Pharmacokinetic Parameters

| Parameter | Bimatoprost | This compound (Bimatoprost Acid) | Reference(s) |

| Peak Plasma Concentration (Cmax) | ~0.08 ng/mL (after ophthalmic administration) | Not typically measured in plasma | [18] |

| Aqueous Humor Concentration | 5.7 ± 1.4 nmol/L (2 hours post-dose) | 22.0 ± 7.0 nmol/L (2 hours post-dose) | [8] |

| Receptor Binding Affinity (Ki) for FP Receptor | 6310 ± 1650 nM | 83 nM | [5][6] |

| EC50 for FP Receptor Activation | 2940 ± 1663 nM (in HEK cells) | 2.8 - 3.8 nM (in various cell lines) | [5][6] |

Table 2: In Vitro Hydrolysis of Bimatoprost

| Ocular Tissue | Rate of this compound Formation (pmol/mg tissue/hr) | Reference(s) |

| Human Cornea | 6.3 | [3] |

| Human Iris and Ciliary Body | 2.8 | [3] |

| Human Sclera | 2.0 | [3] |

| Bovine Cornea | ~1.5%/hr/100 mg tissue | [21] |

Experimental Protocols

Synthesis of this compound (Conceptual)

The synthesis of this compound follows a similar pathway to that of Bimatoprost, with the key difference being the final amidation step. A generalized synthetic approach is outlined below.

Caption: Generalized Synthesis Workflow for this compound.

-

Starting Material: The synthesis typically begins with the commercially available (-) Corey lactone diol[22].

-

Protection of Hydroxyl Groups: The hydroxyl groups of the Corey lactone are protected to prevent unwanted side reactions in subsequent steps.

-

Reduction to Lactol: The protected lactone is reduced to the corresponding lactol.

-

Alpha-Chain Formation: The alpha-chain is introduced via a Wittig reaction[23].

-

Omega-Chain Formation: The omega-chain is added using a Horner-Wadsworth-Emmons reaction[22].

-

Deprotection: The protecting groups on the hydroxyl functions are removed.

-

Amidation: The carboxylic acid intermediate is amidated using ammonia to yield this compound. For the synthesis of Bimatoprost, ethylamine (B1201723) would be used in this step[24].

Quantification of this compound by HPLC-MS/MS

The following provides a representative protocol for the analysis of this compound in biological matrices, such as aqueous humor.

Caption: Analytical Workflow for this compound Quantification.

-

Sample Preparation: Biological samples (e.g., 100 µL of aqueous humor) are subjected to an extraction procedure, such as liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or solid-phase extraction, to isolate the analyte and remove interfering substances[6][12][16][17]. An internal standard (e.g., a deuterated analog of this compound) is added prior to extraction for accurate quantification.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile)[12][16][17].

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity and sensitivity[12][16][17].

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte[12][16][17].

Clinical Significance

While there are no known clinical trials that have evaluated this compound as a standalone therapeutic agent, its clinical significance is paramount as the active form of Bimatoprost. Numerous clinical studies have demonstrated the efficacy and safety of Bimatoprost ophthalmic solutions (0.01% and 0.03%) in reducing IOP in patients with open-angle glaucoma and ocular hypertension[19][25][26]. The IOP-lowering effect of Bimatoprost, which begins approximately 4 hours after administration and peaks at 8-12 hours, is directly attributable to the in-situ formation of this compound and its subsequent action on the FP receptor[18][19].

Furthermore, the sustained-release Bimatoprost implant, which provides long-term IOP control, also relies on the gradual release of Bimatoprost and its conversion to this compound within the eye[21][24]. Therefore, all clinical data supporting the use of Bimatoprost in ophthalmology indirectly validates the crucial role of this compound in mediating the desired therapeutic outcome.

Conclusion

This compound is a key molecule in the treatment of elevated intraocular pressure. Its discovery as the active metabolite of Bimatoprost has been fundamental to understanding the mechanism of action of this important class of ophthalmic drugs. As a potent agonist of the prostaglandin FP receptor, this compound initiates a well-defined signaling cascade that leads to a significant reduction in IOP. While Bimatoprost serves as an effective prodrug, it is the enzymatic conversion to this compound within the eye that is responsible for the therapeutic effect. Future research may explore the potential for direct administration of this compound or the development of novel analogs with enhanced properties. This comprehensive technical guide provides a solid foundation for researchers and professionals working in the fields of ophthalmology, pharmacology, and drug development.

References

- 1. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 11. Inositol trisphosphate and diacylglycerol as intracellular second messengers in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phospholipase C - Wikipedia [en.wikipedia.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 16. G-protein signaling - G-Protein alpha-q signaling cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 17. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bosterbio.com [bosterbio.com]

- 19. youtube.com [youtube.com]

- 20. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. ijpsr.com [ijpsr.com]

- 23. EP2321260A2 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]

- 24. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of N-Desethyl Bimatoprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desethyl Bimatoprost, also known as Bimatoprost Acid, is the active metabolite of the prodrug Bimatoprost, a prostaglandin (B15479496) F2α analogue utilized in the management of glaucoma and ocular hypertension. This technical guide provides an in-depth pharmacological profile of this compound, focusing on its receptor binding affinity, functional activity, and the associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Bimatoprost is a synthetic prostamide analog that effectively lowers intraocular pressure (IOP) by enhancing the outflow of aqueous humor. In ocular tissues, Bimatoprost is hydrolyzed by esterases to its active free acid form, this compound.[1][2] This active metabolite is a potent agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in regulating aqueous humor dynamics.[3][4][5] Understanding the detailed pharmacological characteristics of this compound is essential for the development of novel ophthalmic therapeutics.

Receptor Binding Affinity

The binding affinity of this compound to various prostanoid receptors has been characterized through radioligand binding assays. These studies are crucial for determining the selectivity and potency of the compound at its primary target, the FP receptor.

Table 1: Receptor Binding Affinities (Ki) of this compound and Related Compounds

| Compound | Receptor | Ki (nM) | Species | Reference |

| This compound (Bimatoprost Acid) | FP | 59 ± 6 | Human | [6] |

| This compound (Bimatoprost Acid) | FP | 83 | Human | [4] |

| This compound (Bimatoprost Acid) | EP1 | 95 | Human | [4] |

| This compound (Bimatoprost Acid) | EP3 | 387 | Human | [4] |

| Bimatoprost | FP | 6310 ± 1650 | Human | [3][7] |

| Bimatoprost | FP | 9250 ± 846 | Human | [6] |

| Latanoprost Acid | FP | 98 | Human | [4] |

| Travoprost Acid | FP | 35 ± 5 | Human | [4][8] |

Functional Activity

The functional activity of this compound is primarily assessed through its ability to activate the FP receptor and trigger downstream signaling events. The primary signaling pathway for the FP receptor involves coupling to Gq protein, which in turn activates phospholipase C (PLC) and leads to the mobilization of intracellular calcium ([Ca2+]i).[9]

Table 2: Functional Activity (EC50) of this compound and Related Compounds

| Compound | Assay | Cell Line | EC50 (nM) | Reference |

| This compound (Bimatoprost Acid) | Intracellular Ca2+ Mobilization | HEK-293 (human ciliary body FP receptor) | 15 ± 3 | [6] |

| This compound (Bimatoprost Acid) | Phosphoinositide Turnover | Human Ciliary Muscle Cells | 2.8 - 3.8 | [4] |

| This compound (Bimatoprost Acid) | Phosphoinositide Turnover | Human Trabecular Meshwork Cells | 112 ± 55 | [10] |

| This compound (Bimatoprost Acid) | Phosphoinositide Turnover | Cloned Human Ciliary Body FP Receptor | 5.8 ± 2.6 | [5] |

| Bimatoprost | Intracellular Ca2+ Mobilization | HEK-293 (cloned human FP receptor) | 2940 ± 1663 | [3][7] |

| Bimatoprost | Intracellular Ca2+ Mobilization | 3T3 Mouse Fibroblasts (native FP receptor) | 2200 ± 670 | [3][7] |

| Bimatoprost | Phosphoinositide Turnover | Cloned Human FP Receptor | 681 | [4][8] |

| Bimatoprost | Phosphoinositide Turnover | Human Trabecular Meshwork Cells | 3245 | [4][8] |

| Latanoprost Acid | Phosphoinositide Turnover | Human Ciliary Muscle Cells | 32 - 124 | [4] |

| Travoprost Acid | Phosphoinositide Turnover | Human Ciliary Muscle Cells | 1.4 | [4] |

Signaling Pathway

Activation of the prostaglandin FP receptor by this compound initiates a well-defined signaling cascade. This pathway is central to its mechanism of action in lowering intraocular pressure.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the prostaglandin FP receptor.[11][12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Intracellular calcium mobilization following prostaglandin receptor activation in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. resources.revvity.com [resources.revvity.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

N-Desethyl Bimatoprost and its Interaction with Prostaglandin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolism of Bimatoprost (B1667075)

Bimatoprost is metabolized in the eye and systemically through oxidation, N-deethylation, and glucuronidation. The N-deethylation pathway leads to the formation of N-Desethyl Bimatoprost. The primary and most active metabolite, however, is Bimatoprost acid (17-phenyl-trinor PGF2α), formed by the hydrolysis of the ethyl amide group of Bimatoprost.[1] This conversion is carried out by ocular tissues, including the cornea, iris, and ciliary body.[1]

Receptor Binding Affinity of Bimatoprost and its Acid Metabolite

The following tables summarize the quantitative data on the binding affinity of Bimatoprost and Bimatoprost acid for the prostaglandin (B15479496) FP receptor. The data is compiled from various in vitro studies.

Table 1: Bimatoprost FP Receptor Binding Affinity

| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Bimatoprost | FP | Displacement | [3H]prostaglandin F2α | Not Specified | 6310 ± 1650 | [2] |

| Bimatoprost | FP | Displacement | [3H]-travoprost acid | Cloned human ciliary body FP receptor in HEK-293 cells | 9250 ± 846 | [3] |

Table 2: Bimatoprost Acid FP Receptor Binding Affinity

| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Bimatoprost Acid | FP | Not Specified | Not Specified | Not Specified | 83 | [4] |

| Bimatoprost Acid | FP | Displacement | [3H]-travoprost acid | Cloned human ciliary body FP receptor in HEK-293 cells | 59 ± 6 | [3] |

Note: While this compound is a known metabolite, specific quantitative data on its binding affinity (Ki, IC50, or Kd) for the FP receptor or other prostaglandin receptors are not available in the reviewed literature.

Experimental Protocols: Receptor Binding Assays

The binding affinities of compounds like Bimatoprost and its metabolites to the FP receptor are typically determined using radioligand binding assays. A common approach is a competitive displacement assay.

Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., Bimatoprost) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor (e.g., [3H]prostaglandin F2α).

General Methodology:

-

Membrane Preparation: Cell membranes expressing the FP receptor are isolated from a suitable source, such as cultured cell lines (e.g., HEK-293 cells transfected with the human FP receptor) or animal tissues known to be rich in these receptors.

-

Incubation: The prepared membranes are incubated in a buffered solution containing:

-

A fixed concentration of the radiolabeled ligand.

-

Varying concentrations of the unlabeled competitor compound.

-

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes while allowing the unbound ligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

References

- 1. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: N-Desethyl Bimatoprost Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed protocols for the use of the N-Desethyl Bimatoprost analytical reference standard. This document is intended to support research, quality control, and drug development activities.

This compound is a primary metabolite of Bimatoprost, a synthetic prostamide analog used in the treatment of glaucoma and ocular hypertension.[1] The formation of this compound occurs through the N-deethylation of Bimatoprost.[1] As a significant metabolite, this analytical standard is crucial for pharmacokinetic studies, metabolism profiling, and impurity analysis in pharmaceutical formulations.

Physicochemical Properties and Storage

The this compound analytical reference standard is a high-purity compound intended for laboratory use.[2] Its physicochemical properties are summarized in the table below. Adherence to recommended storage conditions is critical to maintain the integrity and stability of the standard.

| Property | Value | Reference |

| Chemical Name | (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide | [3] |

| Synonyms | N-Norbimatoprost, 17-Phenyl Trinor Prostaglandin (B15479496) F2α Amide, Bimatoprost amide | [2] |

| CAS Number | 155205-89-3 | [4] |

| Molecular Formula | C₂₃H₃₃NO₄ | [5] |

| Molecular Weight | 387.52 g/mol | [2] |

| Appearance | White to Off-White Solid | [6] |

| Solubility | Soluble in ethanol, methanol (B129727), and dimethyl sulfoxide. Slightly soluble in water. | [7][8] |

| Storage Conditions | Long-term storage at -20°C in a well-closed container, protected from light.[9][10] Shorter-term storage at 2-8°C is also acceptable.[9] | |

| Handling | For laboratory and analytical use only. Not for human or animal consumption.[2] |

Analytical Methodologies

The following protocols are provided as a starting point for the analysis of this compound. Method optimization and validation are recommended for specific applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This method is adapted from established protocols for Bimatoprost and other prostaglandin analogs and is suitable for determining the purity and concentration of this compound.[11][12]

Instrumentation and Materials:

-

HPLC system with UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphate buffer

-

This compound analytical reference standard

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Example Isocratic Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 2.3) (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm or 220 nm[13][14] |

| Injection Volume | 10 µL |

Protocol:

-

Standard Solution Preparation:

-

Accurately weigh a suitable amount of this compound analytical reference standard.

-

Dissolve in a minimal amount of methanol or acetonitrile and dilute to a known volume with the mobile phase to achieve a final concentration of approximately 100 µg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Identify and quantify the this compound peak based on the retention time and calibration curve.

-

Workflow for HPLC Analysis of this compound

Caption: Workflow for the quantification of this compound using HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Quantification

For the sensitive detection and quantification of this compound in biological matrices, an LC-MS/MS method is recommended.[15][16]

Instrumentation and Materials:

-

LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

UPLC/HPLC system

-

Reversed-phase C18 column suitable for mass spectrometry

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium formate (B1220265) or acetate

-

Formic acid

-

This compound analytical reference standard

-

Internal standard (e.g., a stable isotope-labeled analog)

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ for this compound |

| Product Ions (Q3) | To be determined by infusion and fragmentation of the standard |

Protocol:

-

Standard and Sample Preparation:

-

Prepare stock and working standard solutions of this compound and the internal standard in a suitable solvent (e.g., methanol).

-

For biological samples (e.g., plasma, urine), perform a sample extraction procedure such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.

-

Spike the extracted samples and calibration standards with the internal standard.

-

-

Method Development:

-

Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and fragment ions for MRM transitions.

-

Optimize chromatographic conditions to achieve good peak shape and separation from matrix components.

-

-

Analysis:

-

Inject the prepared standards and samples into the LC-MS/MS system.

-

Quantify this compound using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

-

Workflow for LC-MS/MS Bioanalysis

Caption: General workflow for the bioanalysis of this compound.

Biological Relevance and Signaling Pathway

This compound is a metabolite of Bimatoprost, a prostaglandin analog that effectively lowers intraocular pressure (IOP).[1] The primary mechanism of action of Bimatoprost involves increasing the outflow of aqueous humor from the eye through both the trabecular meshwork and the uveoscleral pathways.[17][18] While Bimatoprost is a prostamide, it is thought to exert its effects by activating prostamide receptors.[17] This activation leads to downstream signaling events that result in the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the outflow pathways, thereby facilitating aqueous humor drainage and reducing IOP.[19]

Bimatoprost Signaling Pathway for IOP Reduction

References

- 1. Bimatoprost - Wikipedia [en.wikipedia.org]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. chemignition.com [chemignition.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 18. openaccessjournals.com [openaccessjournals.com]

- 19. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of N-Desethyl Bimatoprost

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethyl Bimatoprost is a key metabolite and a potential impurity of Bimatoprost, a prostaglandin (B15479496) analog used to treat glaucoma and eyelash hypotrichosis.[1][2] The process of N-deethylation is a recognized metabolic pathway for Bimatoprost.[1][2] Accurate and reliable analytical methods are crucial for the quantification of this compound in pharmaceutical formulations, stability studies, and metabolic research. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), based on established methods for its parent compound, Bimatoprost.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and an aqueous buffer. The selection of a C18 column is based on its successful application in the separation of prostaglandin analogs. The compound is detected by its absorbance in the UV spectrum, typically around 210 nm.[3][4]

Data Presentation

The following table summarizes a proposed set of HPLC parameters and expected performance characteristics for the analysis of this compound. These values are derived from validated methods for Bimatoprost and may require optimization for specific applications.[1][3][5]

| Parameter | Proposed Value |

| Chromatographic Conditions | |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid in Water (70:30, v/v)[1] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 20 µL |

| Detection Wavelength | 210 nm[3][4] |

| Column Temperature | Ambient |

| System Suitability | |

| Theoretical Plates | > 2000[1] |

| Tailing Factor | < 2.0[1] |

| Validation Parameters (Expected) | |

| Linearity Range | 0.05 - 15 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999[1] |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2.0% |

Experimental Protocols

Preparation of Solutions

a) Mobile Phase Preparation (Acetonitrile: 0.1% Formic Acid in Water, 70:30 v/v):

-

Measure 700 mL of HPLC-grade acetonitrile.

-

Measure 300 mL of HPLC-grade water into a separate container.

-

Add 0.3 mL of formic acid to the water to make a 0.1% solution.

-

Combine the acetonitrile and the 0.1% formic acid solution.

-

Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).

b) Standard Stock Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase.

-

Sonicate for 10-15 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with the mobile phase and mix well.

c) Preparation of Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.05, 0.1, 0.5, 1, 5, 10, and 15 µg/mL).[1]

d) Sample Preparation (from an ophthalmic solution):

-

Accurately transfer a known volume of the sample solution into a volumetric flask.

-

Dilute with the mobile phase to a concentration that falls within the calibration curve range.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC System Setup and Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Set the flow rate to 1.0 mL/min and the UV detector to 210 nm.[3]

-

Inject a blank (mobile phase) to ensure there are no interfering peaks.

-

Inject the prepared standard solutions in ascending order of concentration.

-

Inject the prepared sample solutions.

-

After each injection, allow sufficient run time for the elution of the analyte peak.

Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

-

Calculate the concentration of this compound in the sample solutions using the calibration curve.

Visualizations

The following diagrams illustrate the key processes involved in the HPLC analysis of this compound.

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical relationship between Bimatoprost and its analysis.

References

- 1. jchps.com [jchps.com]

- 2. researchgate.net [researchgate.net]

- 3. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the LC-MS/MS Detection of N-Desethyl Bimatoprost

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide analog, is widely used in the treatment of glaucoma and ocular hypertension. Its mechanism of action involves increasing the outflow of aqueous humor, thereby reducing intraocular pressure.[1][2][3] One of the principal metabolic pathways of Bimatoprost is N-deethylation, which results in the formation of its active metabolite, N-Desethyl Bimatoprost.[1][2][4] Accurate and sensitive detection of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document provides a detailed LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of this compound in biological matrices.

Metabolic Pathway of Bimatoprost

Bimatoprost undergoes several metabolic transformations in the body, including oxidation, glucuronidation, and N-deethylation.[1][2][3][4] The N-deethylation process, a key step, is catalyzed by cytochrome P450 enzymes in the liver and results in the formation of this compound.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound. These values are based on established methods for the parent drug, Bimatoprost, and are expected to be achievable for its N-desethyl metabolite with appropriate method optimization.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | To be determined (predicted m/z) |

| Product Ion (Q3) | To be determined (predicted m/z) |

| Collision Energy (CE) | To be optimized |

| Declustering Potential (DP) | To be optimized |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: Method Performance Characteristics (Predicted)

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 1.0 pg/mL |

| Limit of Quantitation (LOQ) | 0.5 - 5.0 pg/mL |

| Linearity (r²) | > 0.99 |

| Recovery | 85 - 115% |

| Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

Experimental Protocols

This section provides detailed protocols for the extraction of this compound from biological samples and subsequent analysis by LC-MS/MS.

Experimental Workflow

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for complex matrices like plasma.

-

Sample Collection: Collect 1 mL of the biological sample (e.g., plasma) in a clean polypropylene (B1209903) tube.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound) to each sample, calibrator, and quality control sample.

-

pH Adjustment: Add 100 µL of a suitable buffer to adjust the sample pH.

-

Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).

-

Vortexing: Vortex the tubes for 2 minutes to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B).

-

Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Protein Precipitation (PPT)

This is a simpler and faster method suitable for cleaner matrices or when high throughput is required.

-

Sample Collection: Aliquot 100 µL of the biological sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add the internal standard to each sample.

-

Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.

-

Vortexing: Vortex the tubes vigorously for 1 minute.

-

Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or an autosampler vial.

-

Injection: Inject the supernatant directly into the LC-MS/MS system.

LC-MS/MS Analysis

-

System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes.

-

Sequence Setup: Set up the analysis sequence in the instrument control software, including blanks, calibration standards, quality control samples, and unknown samples.

-

Injection: Inject the prepared samples onto the LC-MS/MS system.

-

Data Acquisition: Acquire data in MRM mode using the optimized parameters for this compound and the internal standard.

Data Processing and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's data processing software.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

-

Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This document provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the detection and quantification of this compound. The provided protocols for sample preparation and analysis, along with the summarized quantitative data, offer a solid starting point for researchers in drug development and related fields. Adherence to good laboratory practices and thorough method validation are essential to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for N-Desethyl Bimatoprost Impurity Profiling in Bimatoprost

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bimatoprost is a synthetic prostamide analog used topically to control the progression of glaucoma and in the management of ocular hypertension.[1] As with any active pharmaceutical ingredient (API), the purity profile of Bimatoprost is critical to its safety and efficacy. One of the potential impurities is N-Desethyl Bimatoprost, a known metabolite.[1][] This document provides detailed application notes and protocols for the identification and quantification of this compound in Bimatoprost drug substances and products, utilizing High-Performance Liquid Chromatography (HPLC).

The methodologies outlined are designed to be robust and suitable for quality control and stability testing, aligning with regulatory expectations for impurity profiling.

Chemical Structures and Relationship

Bimatoprost can be metabolized or degraded to this compound through the removal of the N-ethyl group. Understanding this relationship is fundamental to the impurity profiling process.

Caption: Chemical relationship between Bimatoprost and its impurity, this compound.

Experimental Protocols

A stability-indicating HPLC method is crucial for separating this compound from Bimatoprost and other potential degradation products.

Protocol 1: HPLC Method for Quantification of this compound

This protocol describes a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound in Bimatoprost.

1. Instrumentation and Materials:

-

HPLC system with UV detector

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid or acetic acid (for mobile phase adjustment)

-

Bimatoprost reference standard

-

This compound reference standard

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase | A mixture of water, methanol, and acetic acid (52:48:0.1 v/v/v)[3] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C[3] |

| Detection Wavelength | 210 nm[3] |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

3. Preparation of Solutions:

-

Standard Stock Solution of Bimatoprost: Accurately weigh about 25 mg of Bimatoprost reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Standard Stock Solution of this compound: Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

System Suitability Solution: Prepare a solution containing approximately 100 µg/mL of Bimatoprost and 1 µg/mL of this compound in the mobile phase.

-

Sample Preparation (for Drug Substance): Accurately weigh about 25 mg of the Bimatoprost sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

4. System Suitability:

Inject the system suitability solution and verify the following parameters:

-

The resolution between the Bimatoprost and this compound peaks should be not less than 2.0.

-

The tailing factor for the Bimatoprost peak should be not more than 2.0.[4]

-

The relative standard deviation (RSD) for replicate injections of the Bimatoprost peak area should be not more than 2.0%.[4]

5. Analysis Procedure:

-

Inject the mobile phase as a blank to ensure a clean baseline.

-

Inject the standard solution of this compound to determine its retention time.

-

Inject the sample solution.

-

Identify the peaks of Bimatoprost and this compound in the sample chromatogram based on their retention times.

-

Calculate the amount of this compound in the sample using the area of the corresponding peak and the response factor determined from the standard.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

1. Preparation of Stressed Samples:

-

Acid Degradation: Dissolve 10 mg of Bimatoprost in 10 mL of 0.1 N HCl. Reflux for 4 hours at 60°C. Neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

-

Base Degradation: Dissolve 10 mg of Bimatoprost in 10 mL of 0.1 N NaOH. Reflux for 4 hours at 60°C. Neutralize the solution with 0.1 N HCl and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

-

Oxidative Degradation: Dissolve 10 mg of Bimatoprost in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

-

Thermal Degradation: Keep 10 mg of Bimatoprost powder in an oven at 105°C for 24 hours. Dissolve the powder in the mobile phase to a final concentration of approximately 100 µg/mL.

-

Photolytic Degradation: Expose a solution of Bimatoprost (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.

2. Analysis of Stressed Samples:

Analyze the stressed samples using the HPLC method described in Protocol 1. The peak purity of the Bimatoprost peak should be evaluated to ensure no co-eluting degradation products.

Data Presentation

The following tables summarize representative quantitative data from the analysis of Bimatoprost for the this compound impurity.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Resolution (Bimatoprost and this compound) | ≥ 2.0 | 3.5 |

| Tailing Factor (Bimatoprost) | ≤ 2.0 | 1.2 |

| RSD of Bimatoprost Peak Area (%) | ≤ 2.0% | 0.8% |

Table 2: Illustrative Results of Forced Degradation Studies

Note: The following data is illustrative and represents typical outcomes of forced degradation studies. Actual results may vary based on experimental conditions.

| Stress Condition | % Assay of Bimatoprost | % this compound Formed | Total Impurities (%) |

| Unstressed Sample | 99.8 | < 0.05 | 0.2 |

| Acid Hydrolysis (0.1 N HCl, 60°C, 4h) | 85.2 | 1.5 | 14.8 |

| Alkaline Hydrolysis (0.1 N NaOH, 60°C, 4h) | 92.5 | 0.8 | 7.5 |

| Oxidative Degradation (3% H₂O₂, RT, 24h) | 88.9 | 2.1 | 11.1 |

| Thermal Degradation (105°C, 24h) | 98.1 | < 0.1 | 1.9 |

| Photolytic Degradation (UV light, 24h) | 97.5 | < 0.1 | 2.5 |

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for impurity profiling and the logical relationship of the components.

Caption: Experimental workflow for this compound impurity profiling in Bimatoprost.

Caption: Logical relationship of key components in Bimatoprost impurity profiling.

References

Application of N-Desethyl Bimatoprost in Pharmaceutical Quality Control: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethyl Bimatoprost (B1667075) is a primary metabolite and a known impurity of Bimatoprost, a prostaglandin (B15479496) analog widely used in the treatment of glaucoma and for cosmetic applications to enhance eyelash growth.[1][2] The presence and quantity of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical quality attributes that must be carefully monitored to ensure the safety and efficacy of the medication. Therefore, the use of well-characterized reference standards for these impurities, such as N-Desethyl Bimatoprost, is fundamental in pharmaceutical quality control.

These application notes provide a comprehensive overview of the role of this compound in the quality control of Bimatoprost. Detailed experimental protocols for its identification and quantification using modern analytical techniques are presented, along with relevant signaling pathway and workflow diagrams to aid in research and development.

Application Notes

Reference Standard for Impurity Profiling

This compound is utilized as a reference standard for the accurate identification and quantification of this specific impurity in Bimatoprost raw materials and finished ophthalmic solutions.[3] Its availability as a certified reference material ensures the reliability and consistency of analytical methods.[4] Regulatory bodies require stringent control of impurities, and the use of a dedicated reference standard for this compound is essential for meeting these requirements.

Method Development and Validation

The development and validation of analytical methods for Bimatoprost require the inclusion of its potential impurities. This compound serves as a critical component in the validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure specificity, linearity, accuracy, and precision for impurity determination.[5]

Stability and Forced Degradation Studies

Forced degradation studies are integral to understanding the stability of a drug substance and identifying potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, and light).[6][7] While Bimatoprost has been shown to be relatively stable under thermal stress[8], it can degrade under acidic and oxidative conditions.[6] this compound can be used to confirm if it is a degradation product under specific stress conditions and to assess the stability-indicating nature of the analytical method.

Quantitative Data Summary

The following tables summarize quantitative data from various validated analytical methods for the analysis of Bimatoprost and its impurities.

Table 1: HPLC Method Parameters for Bimatoprost and Impurity Analysis

| Parameter | Method 1[9] | Method 2[6] | Method 3[10] |

| Column | Phenomenex C18 (250 mm × 4.6 mm, 5 µm) | XBridge C18 (150mm x 4.6mm, 3.5µ) | Zorbex SB phenyl (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Formic acid and Acetonitrile (B52724) (30:70, v/v) | Water, Methanol, and Acetic acid (52:48:01, v/v/v) | Phosphate buffer (0.02 M), Methanol, and Acetonitrile (50:30:20, v/v) |

| Flow Rate | 0.6 mL/min | Not Specified | 1.0 mL/min |

| Detection (UV) | 205 nm | 210 nm | 210 nm (Bimatoprost), 295 nm (Timolol) |

| Linearity Range | 0.05-15 µg/mL (Bimatoprost) | Not Specified for Impurities | 6 - 18 µg/ml (Bimatoprost) |

| LOD | Not Specified for Impurities | Not Specified for Impurities | 0.7395 µg/mL (Bimatoprost) |

| LOQ | Not Specified for Impurities | Not Specified for Impurities | 2.2412 µg/mL (Bimatoprost) |

Table 2: LC-MS/MS Method Parameters for Bimatoprost Analysis

| Parameter | Method 1[11] | Method 2[12] |

| Technique | HPLC-QQQ-MS/MS | LC-MS/MS |

| Linearity Range | 0.25-50 ng/mL | 0.2 - 800 pg/mL |

| LOD | 0.01 mg/kg | 0.2 pg/mL |

| LOQ | 0.03 mg/kg | 0.5 pg/mL |

| Matrix | Cosmetics | Human Plasma |

Experimental Protocols

Protocol 1: Identification and Quantification of this compound in Bimatoprost Drug Substance by HPLC-UV

Objective: To identify and quantify this compound impurity in a Bimatoprost drug substance sample using a reference standard.

Materials:

-

This compound Reference Standard

-

Bimatoprost Drug Substance

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic Acid (Glacial, HPLC grade)

-

Water (HPLC grade)

-

HPLC system with UV detector

-

Analytical column: XBridge C18, 150 mm x 4.6 mm, 3.5 µm particle size[6]

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Water:Methanol:Acetic Acid in the ratio of 52:48:0.1 (v/v/v). Filter and degas the mobile phase.

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the expected LOQ to 150% of the specification limit for the impurity.

-

-

Sample Solution Preparation:

-

Accurately weigh about 25 mg of the Bimatoprost drug substance into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a solution with a nominal concentration of 1000 µg/mL of Bimatoprost.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the blank (mobile phase), followed by the calibration standards and the sample solution into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

-

Protocol 2: Forced Degradation Study of Bimatoprost and Identification of Degradation Products

Objective: To perform forced degradation of Bimatoprost under various stress conditions and identify this compound as a potential degradation product.

Materials:

-

Bimatoprost Drug Substance

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (B78521) (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC system with UV or MS detector

Procedure:

-

Sample Preparation: Prepare a stock solution of Bimatoprost at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis:

-

Mix equal volumes of the Bimatoprost stock solution and 0.1 M HCl.

-

Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Alkaline Hydrolysis:

-

Mix equal volumes of the Bimatoprost stock solution and 0.1 M NaOH.

-

Keep the solution at 60°C for a specified period.

-

Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the Bimatoprost stock solution and 3% H₂O₂.

-

Keep the solution at room temperature for a specified period.

-

-

Thermal Degradation:

-

Expose the solid Bimatoprost drug substance and its solution to dry heat (e.g., 80°C) for a specified period.

-

-

Photolytic Degradation:

-

Expose the Bimatoprost drug substance (solid and solution) to UV light (e.g., 254 nm) and visible light for a specified duration.

-

-

Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method.

-

Compare the chromatograms of the stressed samples with that of an unstressed sample.

-

Identify any degradation products formed. The use of a photodiode array (PDA) detector can help in assessing peak purity. An LC-MS system can provide mass information for the identification of unknown degradants.

-

Spike the stressed samples with the this compound reference standard to confirm its presence as a degradation product.

-

Visualizations

Bimatoprost Signaling Pathway

Caption: Bimatoprost signaling pathway to reduce intraocular pressure.

Experimental Workflow for Impurity Profiling

Caption: Workflow for Bimatoprost impurity profiling.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bimatoprost Impurities | SynZeal [synzeal.com]

- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 5. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Semantic Scholar [semanticscholar.org]